N-(Naphthalene-2-carbonyl)-isoleucine
Description
N-(Naphthalene-2-carbonyl)-isoleucine is a synthetic derivative of the branched-chain amino acid (BCAA) isoleucine, modified by the addition of a naphthalene-2-carbonyl group to its amino terminus. Isoleucine itself is one of the three BCAAs (alongside leucine and valine), characterized by a unique atomic arrangement that distinguishes it from its structural analogs despite shared chemical composition . While the primary applications of this compound remain under investigation, its design suggests utility in pharmaceutical or biochemical research, particularly in studies exploring structure-activity relationships (SAR) of amino acid derivatives.
Properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
(2S,3S)-3-methyl-2-(naphthalene-2-carbonylamino)pentanoic acid |
InChI |
InChI=1S/C17H19NO3/c1-3-11(2)15(17(20)21)18-16(19)14-9-8-12-6-4-5-7-13(12)10-14/h4-11,15H,3H2,1-2H3,(H,18,19)(H,20,21)/t11-,15-/m0/s1 |
InChI Key |
KLUBHUSIIXNIQR-NHYWBVRUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)C1=CC2=CC=CC=C2C=C1 |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
N-(Naphthalene-2-carbonyl)-isoleucine differs from other isoleucine derivatives and BCAA analogs in its substituent groups and stereochemistry:
- Isoleucine vs. Leucine/Valine Derivatives : While isoleucine, leucine, and valine share a BCAA backbone, their side-chain branching patterns vary. Isoleucine’s γ-methyl group creates steric hindrance distinct from leucine’s β-methyl or valine’s shorter chain . Acylation with naphthalene-2-carbonyl likely amplifies these differences, influencing binding specificity.
- 4-Hydroxyisoleucine : A hydroxylated isoleucine derivative, 4-hydroxyisoleucine, lacks aromaticity but demonstrates antioxidant activity linked to its polar hydroxyl group . In contrast, the naphthalene group in this compound may favor hydrophobic interactions over redox-related bioactivity.
Physicochemical Properties
The naphthalene moiety significantly alters physicochemical behavior compared to other acylated amino acids:
| Compound | Substituent | Hydrophobicity (logP)* | Solubility (aq. buffer)* | Key Functional Groups |
|---|---|---|---|---|
| This compound | Naphthalene-2-carbonyl | High (~3.5) | Low | Aromatic, carbonyl |
| 4-Hydroxyisoleucine | Hydroxyl | Moderate (~0.5) | High | Hydroxyl, carboxyl |
| N-Benzoyl-leucine | Benzoyl | Moderate (~2.0) | Moderate | Aromatic (smaller), carbonyl |
*Estimated values based on analogous compounds.
The naphthalene group confers higher logP and lower aqueous solubility than smaller aromatic (e.g., benzoyl) or polar (e.g., hydroxyl) substituents, suggesting divergent pharmacokinetic profiles .
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